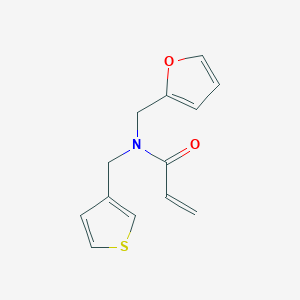

![molecular formula C16H20N2O2 B2502698 N-[(4-Ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N-methylbut-2-ynamide CAS No. 2411260-26-7](/img/structure/B2502698.png)

N-[(4-Ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N-methylbut-2-ynamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

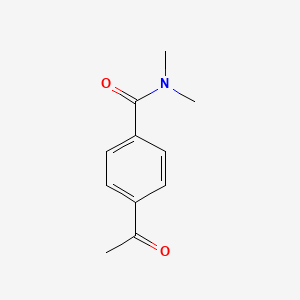

The synthesis of related compounds, such as N-substituted imidazolylbenzamides, is described in the first paper. These compounds were synthesized and evaluated for their cardiac electrophysiological activity, indicating that the synthesis of N-substituted benzamides can be geared towards generating bioactive molecules with potential therapeutic applications .

Molecular Structure Analysis

While the specific molecular structure of N-[(4-Ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N-methylbut-2-ynamide is not analyzed in the provided papers, the structure-related activity relationship is a common theme in medicinal chemistry. The paper on N-substituted imidazolylbenzamides suggests that modifications to the benzamide moiety can significantly impact the biological activity of these compounds .

Chemical Reactions Analysis

The second paper discusses the reactivity of N-benzoyloxy-N-methyl-4-aminoazobenzene with nucleic acids, leading to the formation of various adducts. This indicates that N-substituted benzamides can undergo reactions with biomolecules, which is an important consideration when studying the chemical reactivity of similar compounds .

Physical and Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Compounds

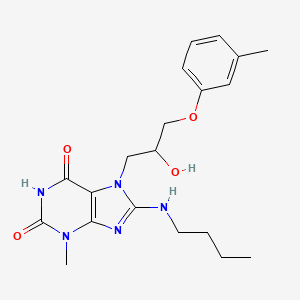

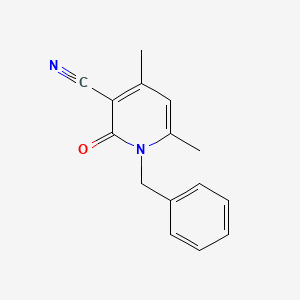

Researchers have developed methods for synthesizing various novel compounds, including those with potential as pharmaceutical agents. For instance, compounds with cardiac electrophysiological activity, comparable to known selective class III agents, have been synthesized, highlighting the potential for developing new therapeutic agents for arrhythmias (Morgan et al., 1990). Similarly, the synthesis of spiroheterocycles, which are precursors for further pharmaceutical development, demonstrates the compound's utility in creating diverse chemical entities (Ahmed, 1993).

Development of New Materials

The research has also extended into the development of new materials with improved properties. For example, the synthesis of polybenzoxazine with phenylnitrile functional groups has been reported, showcasing materials with enhanced thermal stability and glass transition temperatures (Qi et al., 2009). This indicates the potential for the development of high-performance polymers and coatings.

Antimicrobial and Antioxidant Applications

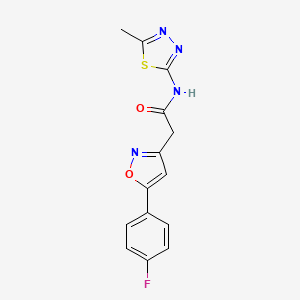

Compounds derived from benzoxazine chemistry have been evaluated for antimicrobial and antioxidant activities. For instance, novel 1,2,4-triazole derivatives have shown good to moderate activities against various microorganisms, suggesting their potential as antimicrobial agents (Bektaş et al., 2007). Additionally, benzoxazinyl pyrazolone arylidenes have been synthesized with potent antimicrobial and antioxidant properties, further illustrating the compound's versatility in pharmaceutical applications (Sonia et al., 2013).

Exploration of Biological Mechanisms

The compound's derivatives have also been utilized in studying biological mechanisms. The novel synthesis approaches to benzoxazine monomers and oligomers, for example, have implications for understanding the chemical foundation of biological molecules and materials (Brunovska et al., 1999).

Wirkmechanismus

Target of action

The compound belongs to the class of benzoxazin derivatives

Mode of action

Benzoxazin derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The specific mode of action for this compound would depend on its specific target.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[(4-ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N-methylbut-2-ynamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-4-8-16(19)17(3)11-13-12-18(5-2)14-9-6-7-10-15(14)20-13/h6-7,9-10,13H,5,11-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEBYYRQAXGOMEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(OC2=CC=CC=C21)CN(C)C(=O)C#CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4-Ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N-methylbut-2-ynamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B2502615.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylpyrrolidine-1-sulfonamide](/img/structure/B2502616.png)

![N-(1-Cyanocyclohexyl)-2-[1-(oxan-4-yl)ethylamino]acetamide](/img/structure/B2502617.png)

![(E)-3-(4-fluorophenyl)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-propenenitrile](/img/structure/B2502632.png)

![1-[4-(5,7-Dihydro-4H-thieno[2,3-c]pyridine-6-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2502635.png)

![7-Methoxy-5-(4-methoxyphenyl)-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2502636.png)